![molecular formula C13H10N4O B14533526 8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one CAS No. 62327-86-0](/img/structure/B14533526.png)
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrimidopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to a pyridazine ring, with a methyl group at the 8th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one can be achieved through various synthetic routes. One common method involves the reaction of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with alkylamines such as piperidine or morpholine . The reaction is typically carried out by heating the starting materials in the presence of an oxidant, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidative amination, and nucleophilic addition . These reactions are facilitated by the presence of reactive sites on the pyrimidopyridazine ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as malonodinitrile, cyanoacetic ester, and nitromethane in the presence of bases.
Oxidative Amination: Alkylamines like piperidine or morpholine in the presence of an oxidant.
Nucleophilic Addition: Various nucleophiles can add to the reactive sites on the pyrimidopyridazine ring.
Major Products
The major products formed from these reactions include substituted pyrimidopyridazines with various functional groups, depending on the reagents used.
Scientific Research Applications
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62327-86-0 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
8-methyl-2-phenyl-6H-pyrimido[4,5-d]pyridazin-5-one |
InChI |
InChI=1S/C13H10N4O/c1-8-11-10(13(18)17-16-8)7-14-12(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |
InChI Key |
MTROIFUHZAXHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=CN=C(N=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


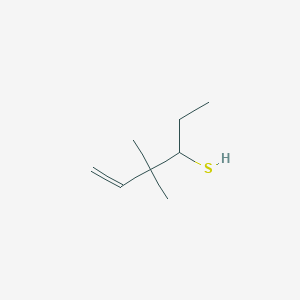
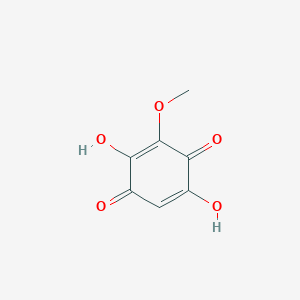
![N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14533467.png)
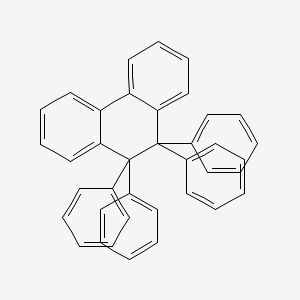
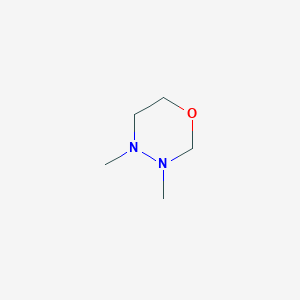

![(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14533505.png)
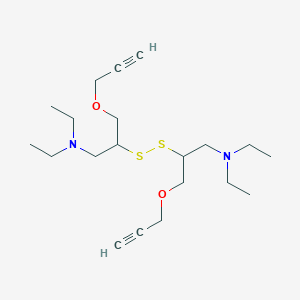
![Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)-](/img/structure/B14533534.png)
![2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B14533537.png)
![Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate](/img/structure/B14533540.png)
![N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide](/img/structure/B14533544.png)
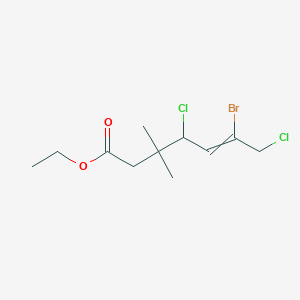
![Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B14533547.png)
